(2-Hydroxyquinolin-3-yl)boronic acid

Übersicht

Beschreibung

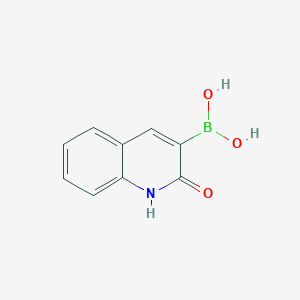

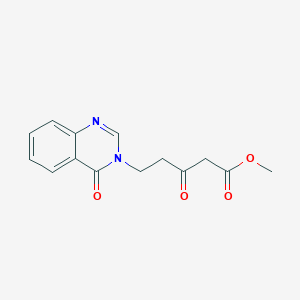

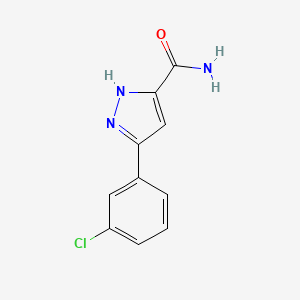

“(2-Hydroxyquinolin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1101864-58-7 and a molecular weight of 188.98 . It has a linear formula of C9H8BNO3 . The compound is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The molecular structure of “(2-Hydroxyquinolin-3-yl)boronic acid” is represented by the InChI string: InChI=1S/C9H8BNO3/c12-9-7 (10 (13)14)5-6-3-1-2-4-8 (6)11-9/h1-5,13-14H, (H,11,12) . Its canonical SMILES representation is: B (C1=CC2=CC=CC=C2NC1=O) (O)O .Chemical Reactions Analysis

Boronic acids, including “(2-Hydroxyquinolin-3-yl)boronic acid”, are known for their ability to form reversible covalent bonds with diol groups found in sugars and glycoproteins . This property has been utilized in various chemical reactions, including the Passerini-type three-component coupling reaction .Physical And Chemical Properties Analysis

“(2-Hydroxyquinolin-3-yl)boronic acid” has a molecular weight of 188.98 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass is 189.0597233 g/mol .Wissenschaftliche Forschungsanwendungen

Electroluminescent Properties

(2-Hydroxyquinolin-3-yl)boronic acid derivatives, such as 8-hydroxyquinolato boron compounds, have been studied for their electroluminescent properties. These compounds emit green-blue color under UV light and have been used in electroluminescent (EL) devices, showing potential as good electron transport materials in these applications (Wu et al., 2000).

Metal Ion Sensing

Another application of 8-hydroxyquinoline derivatives is in metal ion sensing. They have been developed as chromo- and fluoroionophores, exhibiting selective sensing properties, especially for Hg(2+) ions in aqueous solutions (Moon et al., 2004).

pH-Sensing Properties

These compounds have also been explored for their pH-sensing properties. 8-Hydroxyquinoline-substituted boron-dipyrromethene derivatives have been found to display OFF-ON-OFF type pH-dependent fluorescent sensor capabilities, making them potentially useful in biological and chemical sensing applications (Chen et al., 2011).

Bioconjugation

Boronic acids, including derivatives of (2-Hydroxyquinolin-3-yl)boronic acid, have been utilized in bioconjugation. They can form reversible covalent bonds with oxygen/nitrogen nucleophiles, which is useful in designing dynamic materials that respond to different pH levels, carbohydrates, and other biological factors (Russo et al., 2020).

Luminescence Studies

There are studies on the synthesis, crystal structures, and luminescence properties of monoboron complexes with 8-hydroxyquinoline derivatives. These compounds exhibit significant luminescence properties, making them valuable in the field of materials science and photophysics (Ruelas-Álvarez et al., 2022).

Molecular Signature Detection

In the medical field, (2-Hydroxyquinolin-3-yl)boronic acid derivatives have been used for detecting molecular signatures of certain bacteria. For example, boron-doped diamond electrodes have been employed for the simultaneous detection of signal molecules produced by Pseudomonas aeruginosa, showcasing the potential of these compounds in medical diagnostics (Buzid et al., 2016).

Corrosion Inhibition

In materials science, derivatives of 8-hydroxyquinoline have been studied as corrosion inhibitors for metals, highlighting their potential in protecting materials from corrosive environments (Faydy et al., 2019).

Eigenschaften

IUPAC Name |

(2-oxo-1H-quinolin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO3/c12-9-7(10(13)14)5-6-3-1-2-4-8(6)11-9/h1-5,13-14H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRFRJDLNNSOJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2NC1=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677803 | |

| Record name | (2-Oxo-1,2-dihydroquinolin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Hydroxyquinolin-3-yl)boronic acid | |

CAS RN |

1101864-58-7 | |

| Record name | (2-Oxo-1,2-dihydroquinolin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-3-oxo-hexanoic acid methyl ester](/img/structure/B1391721.png)

![2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1391740.png)